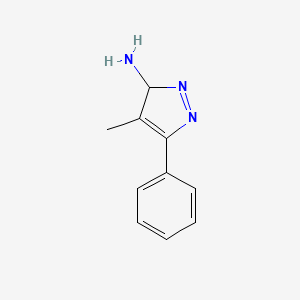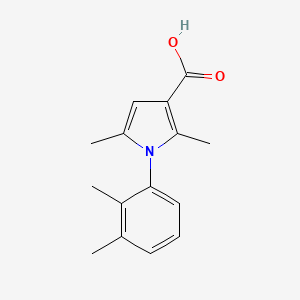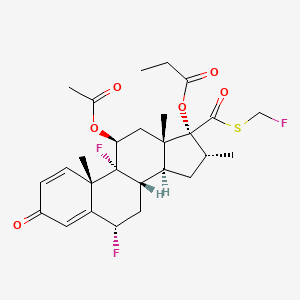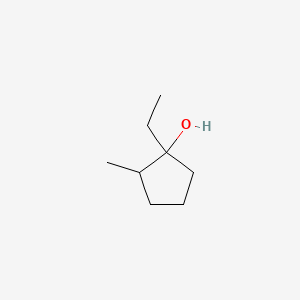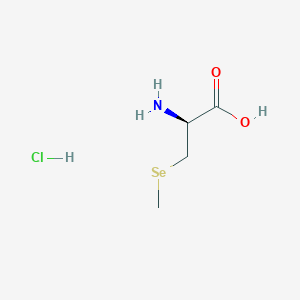
7-Methyl-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methyl-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride is an organic compound with the molecular formula C11H13ClO2S. It is a sulfonyl chloride derivative of 7-methyl-1,2,3,4-tetrahydronaphthalene, which is a hydrogenated form of naphthalene. This compound is primarily used in organic synthesis and research applications due to its reactivity and functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride typically involves the sulfonylation of 7-methyl-1,2,3,4-tetrahydronaphthalene. One common method is the reaction of 7-methyl-1,2,3,4-tetrahydronaphthalene with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction proceeds as follows:
C11H14+ClSO3H→C11H13ClO2S+H2O
The reaction is typically carried out at low temperatures to prevent decomposition and to ensure high yield. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of automated systems also ensures consistent product quality and higher efficiency.
化学反应分析
Types of Reactions
7-Methyl-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia (NH3), ethanol (C2H5OH), and thiophenol (C6H5SH) are commonly used. The reactions are typically carried out in polar solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is used for reduction reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Sulfonic Acids: Formed by oxidation.
科学研究应用
7-Methyl-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: It is used in the synthesis of polymers and other advanced materials.
Biological Research: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
作用机制
The mechanism of action of 7-methyl-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form sulfonamide, sulfonate, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydronaphthalene-2-sulfonyl chloride: Similar structure but lacks the methyl group at the 7-position.
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon atom attached to the sulfonyl group.
Naphthalene-1-sulfonyl chloride: A sulfonyl chloride derivative of naphthalene without hydrogenation.
Uniqueness
7-Methyl-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride is unique due to the presence of both the methyl group and the sulfonyl chloride group on the hydrogenated naphthalene ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis.
属性
分子式 |
C11H13ClO2S |
|---|---|
分子量 |
244.74 g/mol |
IUPAC 名称 |
7-methyl-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride |
InChI |
InChI=1S/C11H13ClO2S/c1-8-2-3-9-4-5-11(15(12,13)14)7-10(9)6-8/h2-3,6,11H,4-5,7H2,1H3 |
InChI 键 |
POOKDUAHOKSYTI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(CCC(C2)S(=O)(=O)Cl)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[5-(Piperidin-4-YL)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B13154128.png)



